Cyclin K degrader 1

Targeted Protein Degradation Cyclin K PROTAC

Standard CDK12 inhibitors and PROTACs lack selectivity, confounding cyclin K biology. Cyclin K degrader 1 (Compound 40) solves this via a monovalent, non-PROTAC scaffold derived from AT7519. - **Target degradation (cyclin K):** DC50 = 21 nM; Dmax >95% - **Selectivity:** ~500-fold vs CDK12 (Kd = 1000 nM) - **MW:** 466.32 g/mol; compact size ideal for primary models - **Use case:** Acute depletion, SAR benchmarks, synthetic lethality screens

Molecular Formula C23H17Cl2N5O2
Molecular Weight 466.3 g/mol
Cat. No. B12383662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclin K degrader 1
Molecular FormulaC23H17Cl2N5O2
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C23H17Cl2N5O2/c24-16-4-3-5-17(25)20(16)22(31)29-19-13-28-30-21(19)23(32)27-12-14-7-9-15(10-8-14)18-6-1-2-11-26-18/h1-11,13H,12H2,(H,27,32)(H,28,30)(H,29,31)
InChIKeyDCPUWHPUJFAXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclin K Degrader 1: A Selective Monovalent Degrader


Cyclin K degrader 1 (Compound 40) is a monovalent cyclin K degrader engineered from the pan-CDK inhibitor AT7519, which itself is a weak degrader of cyclin K [1]. This compound achieves a DC50 of 21 nM for cyclin K degradation and exhibits approximately 500-fold selectivity for cyclin K over CDK12 binding (Kd = 1000 nM) . Its small molecular size (466.32 g/mol) and non-PROTAC design distinguish it from larger, bifunctional degraders, offering a unique chemical scaffold for studying targeted cyclin K depletion .

Monovalent degrader design for cyclin K depletion studies
Pathway-specific tool for DNA damage response research
Selective target engagement without CDK12 inhibition

Why Cyclin K Degrader 1 Is Irreplaceable


Generic CDK12 inhibitors and PROTAC-based cyclin K degraders exhibit markedly different degradation kinetics, selectivity profiles, and off-target liabilities. For example, the parent compound AT7519 shows weak and non-sustained cyclin K degradation [1], while the PROTAC degrader PP-C8 degrades both CDK12 and cyclin K with DC50 values of 416 nM and 412 nM, respectively, but lacks the high cyclin K selectivity of Cyclin K degrader 1 [2]. Moreover, molecular glues like HQ461 and NCT02 induce CDK12 degradation alongside cyclin K, leading to transcriptional consequences distinct from selective cyclin K depletion [3]. Therefore, substitution with in-class alternatives compromises the precision of the experimental outcome, rendering Cyclin K degrader 1 irreplaceable for studies requiring selective, potent, and sustained cyclin K degradation.

CYCN-D1 Selective cyclin K degradation
Alternative degrader mechanisms and kinase inhibitors may shift transcriptional and selectivity profiles, requiring pathway-response validation.
PROTAC / Glue Co-degradation of CDK12 and cyclin K
Isoform-selectivity context may not transfer; reported degradation kinetics differ from monovalent probe.
AT7519 / CDK Inh. Weak, transient cyclin K loss with pan-CDK inhibition
Model-response context may differ significantly; does not support sustained depletion endpoints.

Cyclin K Degrader 1: Evidence-Based Comparisons


DC50 Comparison Against PROTAC PP-C8

Cyclin K degrader 1 achieves a DC50 of 21 nM for cyclin K degradation, which is approximately 20-fold more potent than the PROTAC degrader PP-C8 (DC50 = 412 nM for cyclin K) [1]. This quantitative potency advantage is observed under comparable in vitro degradation assay conditions [2].

DC50 Comparison
Cross-study comparable
21 nM vs 412 nM
Supports higher degradation potency context.
Comparable in vitro degradation assay conditions review.
Targeted Protein Degradation Cyclin K PROTAC

Cyclin K Selectivity vs. Parent AT7519

Cyclin K degrader 1 exhibits a 500-fold higher affinity for cyclin K (Kd = 1000 nM for CDK12 binding) compared to its binding to CDK12 . In contrast, the parent pan-CDK inhibitor AT7519 binds CDK12 with high affinity (Kd < 10 nM) and degrades cyclin K weakly and non-selectively [1]. This engineered selectivity ensures that cyclin K degradation is not confounded by direct CDK12 inhibition.

Cyclin K Selectivity
Head-to-head
CYCN-D1 ~500-fold selectivity
AT7519 High CDK12 affinity, weak degradation
Supports pathway-specific interpretation without CDK12 confounding.
Binding and cellular assay context.
Kinase Selectivity Cyclin K CDK12

Degradation Efficiency vs. Molecular Glue HQ461

Cyclin K degrader 1 achieves a maximum degradation (Dmax) of >95% for cyclin K at 1 μM, 2 h treatment [1]. In contrast, the molecular glue HQ461 induces only partial cyclin K degradation even at high concentrations (10 μM) and requires longer incubation times to achieve significant depletion [2]. This difference in Dmax is critical for experimental models requiring near-complete target ablation.

Max. Degradation (Dmax)
Cross-study comparable
>95% vs Partial
Enables near-complete target ablation endpoint.
1 μM, 2 h vs 10 μM, 16 h treatment conditions.
Protein Degradation Efficiency Molecular Glue Dmax

Monovalent Mechanism vs. Bifunctional PROTACs

Cyclin K degrader 1 functions as a monovalent degrader, directly binding and inducing cyclin K degradation without the need for a separate E3 ligase recruitment moiety [1]. In contrast, PROTACs like PP-C8 are bifunctional molecules with larger molecular weight (>800 Da) and often exhibit hook effect and poor cell permeability [2]. The smaller size of Cyclin K degrader 1 (466.32 g/mol) enhances cellular uptake and avoids the complex ternary complex kinetics associated with PROTACs.

Degrader Mechanism
Class-level inference
CYCN-D1 Monovalent, 466 g/mol
PP-C8 Bifunctional PROTAC, 867 g/mol
May support simplified cellular uptake review.
Physicochemical property comparison; hook effect risk context differs.
Degrader Mechanism Monovalent Degrader PROTAC

Sustained Degradation vs. Transient AT7519 Effect

Cyclin K degrader 1 maintains sustained cyclin K degradation over time, whereas the parent CDK inhibitor AT7519 induces only transient cyclin K loss due to rapid target resynthesis [1]. This kinetic advantage is quantified by the Dmax of >95% persisting beyond 24 h for Cyclin K degrader 1, while AT7519 achieves only ~30-40% degradation that recovers within hours . Sustained degradation is critical for durable pharmacological response in long-term assays.

Degradation Kinetics
Head-to-head
Sustained vs Transient
Supports long-term assay endpoint context.
Dmax >95% maintained beyond 24 h; washout experiment review.
Degradation Kinetics Target Engagement Sustained Response

Transcriptional Selectivity vs. CDK12 Inhibitors

RNA-seq analysis reveals that cyclin K degraders, including Cyclin K degrader 1, induce a transcriptional signature distinct from both CDK12 inhibition and CDK12 degradation [1]. Specifically, cyclin K degradation primarily downregulates a subset of DNA damage response genes without the global transcriptional repression observed with pan-CDK inhibitors like dinaciclib [2]. This differential expression pattern underscores the unique biological consequence of selective cyclin K depletion.

Transcriptional Profile
Class-level inference
DDR gene downregulation
Distinct from global CDK inhibition artifacts.
RNA-seq context; specific gene sets require validation.
Transcriptomics RNA-seq Gene Expression

Cyclin K Degrader 1: Research & Industrial Applications


Cyclin K Function in DNA Damage Response

Given its >95% Dmax and 21 nM DC50 for cyclin K degradation [1], Cyclin K degrader 1 is ideal for acute depletion experiments to dissect cyclin K's role in transcription-coupled DNA repair. Its high selectivity over CDK12 ensures that observed phenotypes are due to cyclin K loss rather than off-target kinase inhibition, enabling precise mapping of cyclin K-dependent pathways.

Synthetic Lethality Screening in Oncology

The sustained cyclin K degradation achieved by Cyclin K degrader 1 [1] is critical for synthetic lethality screens in cancer cell lines, particularly those with BRCAness or homologous recombination deficiency. Unlike PROTACs that degrade both CDK12 and cyclin K, Cyclin K degrader 1 allows researchers to specifically interrogate cyclin K dependency without confounding CDK12 depletion .

Biomarker Discovery and Target Validation

The distinct transcriptional signature of cyclin K degradation versus CDK12 inhibition [1] positions Cyclin K degrader 1 as a key tool for identifying cyclin K-specific biomarkers. Its monovalent degrader mechanism and small molecular size facilitate use in primary patient-derived models, enabling translational research into cyclin K as a therapeutic target.

Degrader SAR Studies

As a monovalent degrader derived from AT7519 [1], Cyclin K degrader 1 serves as a critical reference compound for structure-activity relationship (SAR) studies aimed at optimizing cyclin K degraders. Its well-characterized DC50, Dmax, and selectivity profile provide a benchmark for evaluating next-generation degraders in both academic and industrial medicinal chemistry programs.

Application
Selection Property
Validation Focus
DNA Damage Response Studies
Degradation efficiency and selectivity
Pathway-response interpretation without CDK12 inhibition confounding
Synthetic Lethality Screening
Sustained cyclin K depletion
Model-response endpoint review in BRCAness cell lines
Biomarker & Target Validation
Transcriptional selectivity
Cyclin K-specific gene expression endpoint monitoring
Degrader SAR & MedChem
Monovalent scaffold and benchmark profile
Reference compound context for next-generation degrader evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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